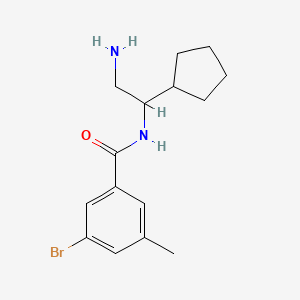
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide, also known as ACC-1, is a chemical compound with potential therapeutic properties. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes mellitus. However, ACC-1 has been found to have other potential applications in scientific research.
作用机制
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide works by binding to a specific site on the SUR1 subunit of ATP-sensitive potassium channels. This binding causes the channel to close, leading to depolarization of the cell membrane and subsequent release of insulin. In the brain, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to have several biochemical and physiological effects. In the pancreas, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide stimulates the release of insulin by closing ATP-sensitive potassium channels. In the brain, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide modulates the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has also been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in lab experiments is its specificity for the SUR1 subunit of ATP-sensitive potassium channels. This specificity allows for accurate measurement of channel activity and modulation. However, one limitation of using N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for research on N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide. One area of interest is the potential use of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more specific and potent N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide analogues for use in scientific research. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in the brain and pancreas.
合成方法
The synthesis of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide is a complex process that involves several steps. The first step is the synthesis of 5-chloro-4-methylthiophene-2-sulfonamide, which is then reacted with 2-amino-1-cyclopentylethanol to form N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide. The final product is then purified using various chromatography techniques.
科学研究应用
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide can modulate the activity of ion channels in the brain, which are essential for neuronal communication. N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has also been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S2/c1-8-6-11(18-12(8)13)19(16,17)15-10(7-14)9-4-2-3-5-9/h6,9-10,15H,2-5,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAYQJIUCYUBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(CN)C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)

![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)

![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)



